![molecular formula C6H10F3NO B1529772 N-(4,4,4-trifluorobutyl)acetamide CAS No. 1546526-96-8](/img/structure/B1529772.png)
N-(4,4,4-trifluorobutyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of Grignard reagents derived from 3-chloro-1,1,1-trifluoropropane . A detailed synthesis procedure for a related compound, N-(2,2,2-Trifluoro-1-hydroxyethyl)-acetamide, is described in an Organic Syntheses Procedure .
Molecular Structure Analysis
The molecular structure of “N-(4,4,4-Trifluorobutyl)acetamide” consists of a carbon backbone with a trifluorobutyl group and an acetamide group . The molecular weight of the compound is 169.14 g/mol.
Scientific Research Applications
N-(4,4,4-Trifluorobutyl)acetamide: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Research: N-(4,4,4-Trifluorobutyl)acetamide serves as a valuable building block in the synthesis of innovative drug candidates. Its unique properties facilitate the development of new pharmaceuticals with potential therapeutic benefits .
Agrochemical Synthesis: This compound is utilized as a key intermediate in creating advanced crop protection agents like pesticides and herbicides. The trifluorobutyl group and acetamide functionality contribute to more potent and selective agrochemicals .
Chemical Synthesis: In the broader field of chemical synthesis, N-(4,4,4-Trifluorobutyl)acetamide’s unique properties make it a valuable reagent for crafting novel compounds and materials with tailored characteristics .
Reference Standards for Testing: It is also used to provide high-quality reference standards for accurate results in pharmaceutical testing .
Mechanism of Action
Target of Action
The primary target of N-(4,4,4-trifluorobutyl)acetamide is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .
Mode of Action
N-(4,4,4-trifluorobutyl)acetamide interacts with its target by inhibiting the action of the Aliphatic amidase expression-regulating protein at the protein level . It exhibits protein kinase activity , which means it can modify other proteins by chemically adding phosphate groups to them.
Biochemical Pathways
Given its target, it likely influences the pathways involving the aliphatic amidase expression-regulating protein .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its target and mode of action, it likely influences the function of the aliphatic amidase expression-regulating protein, potentially affecting the organism’s ability to metabolize certain compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4,4,4-trifluorobutyl)acetamide. For instance, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
properties
IUPAC Name |
N-(4,4,4-trifluorobutyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c1-5(11)10-4-2-3-6(7,8)9/h2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUAWTARRVIUNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4,4-trifluorobutyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.